

Full Spectral Analysis of N-(2-Aminophenyl)-2-chloronicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(2-Aminophenyl)-2-chloronicotinamide*

Cat. No.: *B1273651*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral characteristics of **N-(2-Aminophenyl)-2-chloronicotinamide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on data from structurally similar compounds and established spectroscopic principles. For comparative purposes, the spectral data of a closely related analog, 2-amino-N-(2-chlorophenyl)benzamide, is also discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel nicotinamide derivatives.

Spectral Data Summary

The following tables summarize the expected spectral data for **N-(2-Aminophenyl)-2-chloronicotinamide** and its structural analog, 2-amino-N-(2-chlorophenyl)benzamide. These values are derived from a combination of data reported for similar chemical structures and predictive models.

Table 1: Spectral Data for **N-(2-Aminophenyl)-2-chloronicotinamide**

Technique	Parameter	Expected Values/Characteristics
^1H NMR	Chemical Shift (δ)	Aromatic protons (pyridine and phenyl rings): $\sim 6.5\text{-}8.5$ ppm; Amine (NH_2) protons: $\sim 4.0\text{-}5.0$ ppm (broad); Amide (NH) proton: $\sim 8.0\text{-}9.5$ ppm (broad)
^{13}C NMR	Chemical Shift (δ)	Carbonyl ($\text{C}=\text{O}$): $\sim 165\text{-}175$ ppm; Aromatic carbons: $\sim 110\text{-}160$ ppm
FT-IR	Wavenumber (cm^{-1})	N-H stretch (amine and amide): $\sim 3200\text{-}3500$ cm^{-1} (broad); C=O stretch (amide): $\sim 1650\text{-}1680$ cm^{-1} ; C-Cl stretch: $\sim 700\text{-}800$ cm^{-1}
Mass Spec.	m/z	$[\text{M}]^+$: ~ 247.05 (calculated for $\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}$)

Table 2: Spectral Data for 2-amino-N-(2-chlorophenyl)benzamide (Alternative Compound)

Technique	Parameter	Reported/Expected Values
^1H NMR	Chemical Shift (δ)	Aromatic protons: ~6.7-7.8 ppm; Amine (NH_2) protons: ~5.0 ppm (broad); Amide (NH) proton: ~9.9 ppm (broad)
^{13}C NMR	Chemical Shift (δ)	Carbonyl ($\text{C}=\text{O}$): ~168 ppm; Aromatic carbons: ~115-150 ppm
FT-IR	Wavenumber (cm^{-1})	N-H stretch: ~3300-3500 cm^{-1} ; C=O stretch: ~1640 cm^{-1} ; C-Cl stretch: ~750 cm^{-1}
Mass Spec.	m/z	$[\text{M}]^+$: ~246.06 (for $\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}$)

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used to characterize **N-(2-Aminophenyl)-2-chloronicotinamide** and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A benchtop FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector or an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

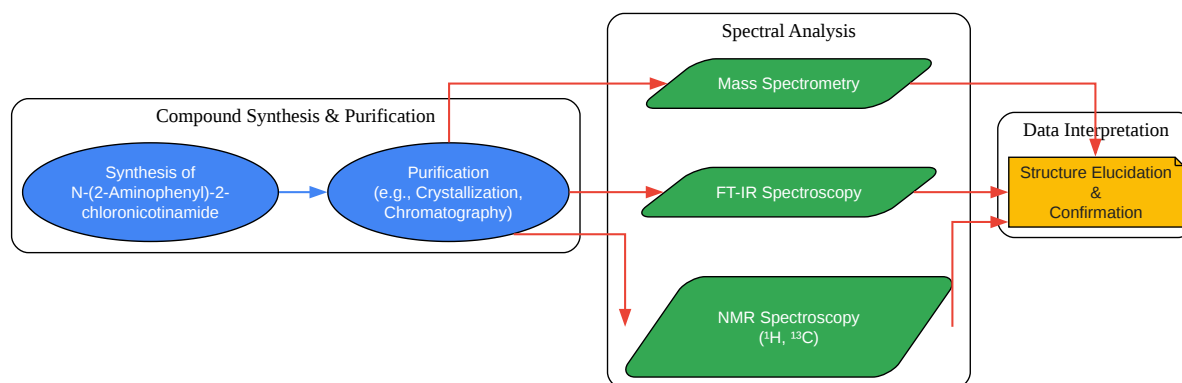
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- Data Acquisition (ESI-MS):
 - Ionization Mode: Positive or negative ion mode.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
- Data Analysis: The resulting mass spectrum will show the molecular ion peak ($[M]^+$ or $[M+H]^+$) and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the full spectral analysis of a small organic molecule like **N-(2-Aminophenyl)-2-chloronicotinamide**.



[Click to download full resolution via product page](#)

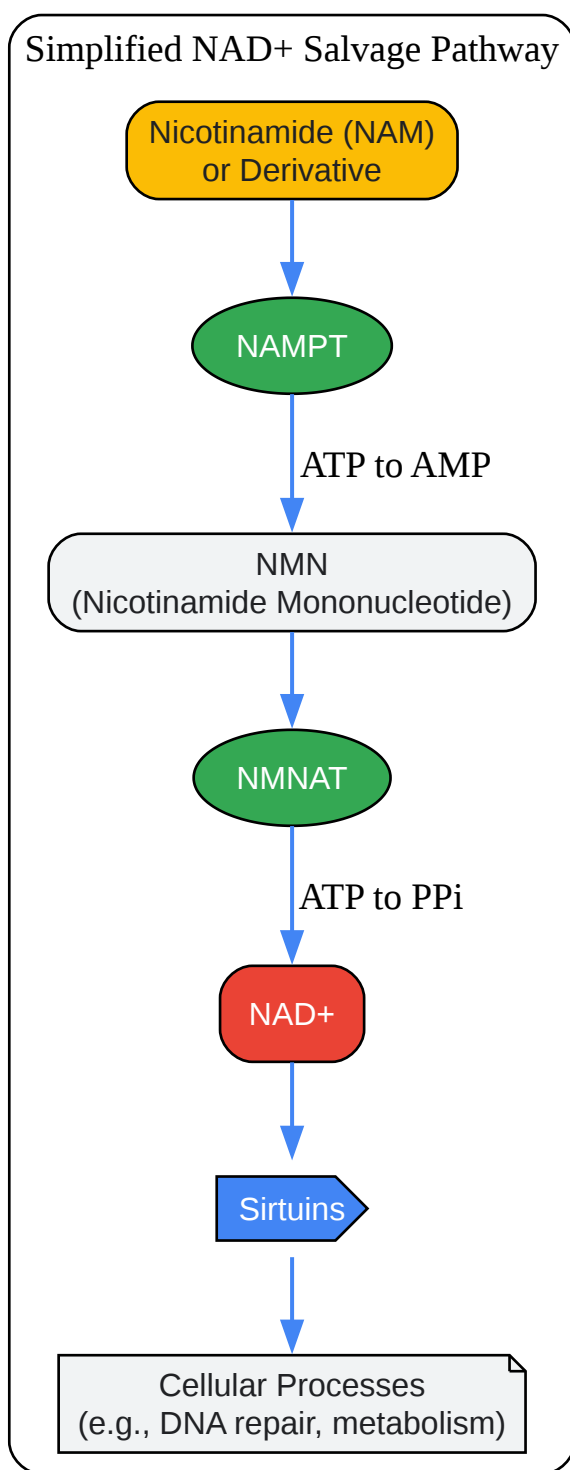
Caption: Experimental workflow for the synthesis and spectral characterization of **N-(2-Aminophenyl)-2-chloronicotinamide**.

Biological Activity and Signaling Pathways

Nicotinamide and its derivatives are known to play crucial roles in various biological processes. [1] Many exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer effects. [1][2][3]

The antifungal activity of some nicotinamide derivatives has been attributed to their ability to disrupt the fungal cell wall. [3] Others act as inhibitors of succinate dehydrogenase, a key enzyme in the fungal respiratory chain. [4]

While the specific signaling pathway for **N-(2-Aminophenyl)-2-chloronicotinamide** has not been elucidated, many nicotinamide derivatives are known to influence pathways involving NAD⁺ metabolism. The following diagram illustrates a simplified overview of the NAD⁺ salvage pathway, which is a common target for this class of compounds.



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the NAD⁺ salvage pathway, a potential target for nicotinamide derivatives.

Comparison with Alternatives

2-amino-N-(2-chlorophenyl)benzamide serves as a useful structural analog for comparison. Both molecules share a chlorophenylamide moiety, but differ in the position of the amino group and the nature of the second aromatic ring (pyridine vs. benzene). These structural differences are expected to manifest in their spectral data and potentially in their biological activities.

- **NMR Spectroscopy:** The presence of the nitrogen atom in the pyridine ring of **N-(2-Aminophenyl)-2-chloronicotinamide** is expected to deshield the adjacent protons and carbons, leading to higher chemical shifts compared to the corresponding protons and carbons in the benzene ring of 2-amino-N-(2-chlorophenyl)benzamide.
- **Biological Activity:** The pyridine nitrogen in **N-(2-Aminophenyl)-2-chloronicotinamide** can act as a hydrogen bond acceptor, which may influence its binding to biological targets and result in a different pharmacological profile compared to its benzamide analog.

Conclusion

This guide provides a foundational understanding of the spectral characteristics of **N-(2-Aminophenyl)-2-chloronicotinamide**. While direct experimental data remains to be published, the provided analysis, based on established principles and data from similar compounds, offers valuable insights for researchers. The comparison with a structural analog highlights the subtle yet significant impact of structural modifications on spectral properties. Further experimental investigation is warranted to fully elucidate the spectral and biological profile of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. mdpi.com [mdpi.com]
2. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. design-synthesis-and-structure-activity-relationship-studies-of-nicotinamide-derivatives-as-potent-antifungal-agents-by-disrupting-cell-wall - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Full Spectral Analysis of N-(2-Aminophenyl)-2-chloronicotinamide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273651#full-spectral-analysis-of-n-2-aminophenyl-2-chloronicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com